molecular formula C20H19ClN2O4 B2902583 3-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851403-73-1

3-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2902583
CAS RN: 851403-73-1
M. Wt: 386.83
InChI Key: JIDKWDMLHVFRLU-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . For example, 4-hydroxy-2-quinolones can be synthesized using anilines and malonic acid equivalents .


Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Antibacterial Activity

Quinoline derivatives have been shown to possess potent antibacterial properties. They are studied for their effectiveness against various bacterial strains and are compared with standard antibiotics to evaluate their potential as new antibacterial agents .

Anti-inflammatory Properties

These compounds also exhibit anti-inflammatory activities, making them candidates for the treatment of inflammatory diseases. The specific mechanisms through which they exert these effects are subjects of ongoing research .

Anticancer Applications

Quinoline derivatives are being explored for their anticancer activities. They may work by interfering with cancer cell proliferation and inducing apoptosis. Clinical studies are underway to determine their efficacy and safety in treating various types of cancer .

Anthelmintic Uses

The anthelmintic activity of quinoline derivatives makes them useful in the development of treatments against parasitic worms. Research is focused on identifying compounds with high efficacy and low toxicity .

Antidiabetic Potential

Some quinoline derivatives show promise in managing diabetes by modulating blood sugar levels. Their role in insulin secretion and glucose metabolism is being investigated .

Antifungal Effects

These compounds have antifungal properties, which are beneficial in combating fungal infections. Studies compare their effectiveness with existing antifungal medications to find superior treatment options .

Antiprotozoal Activity

Quinoline derivatives have been found to be effective against protozoal infections, offering potential treatments for diseases like malaria. Their mode of action includes inhibiting protozoal DNA synthesis .

Photovoltaic Applications

In the field of materials science, quinoline derivatives are being utilized in third-generation photovoltaics. They serve as components in metal complexes for photovoltaic cells, contributing to advancements in solar energy technology .

Mechanism of Action

The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Future research will likely continue to focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-26-16-6-7-17(27-2)18-15(16)11-13(20(25)23-18)8-9-22-19(24)12-4-3-5-14(21)10-12/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDKWDMLHVFRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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